molecular formula C21H23NO4S B1441348 Fmoc-N-Me-D-Met-OH CAS No. 1932384-22-9

Fmoc-N-Me-D-Met-OH

Cat. No. B1441348
M. Wt: 385.5 g/mol
InChI Key: SPYUJXKMEJUAOI-UHFFFAOYSA-N
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Description

“Fmoc-N-Me-D-Met-OH” is a type of amino acid derivative used in peptide synthesis . It is also known as N-α-Fmoc-N-α-methyl-L-methionine . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .


Synthesis Analysis

The Fmoc group is widely used in peptide synthesis, and the introduction of the Fmoc group into amino acids can modify their properties . The Fmoc group can improve the association of peptide building blocks due to its inherent hydrophobicity and aromaticity .


Molecular Structure Analysis

The empirical formula of “Fmoc-N-Me-D-Met-OH” is C21H23NO4S . The molecular weight is 385.48 g/mol .


Chemical Reactions Analysis

The Fmoc group plays a significant role in the chemical reactions of “Fmoc-N-Me-D-Met-OH”. It can promote the morphology and crystal structure of perovskite films . The interaction of Fmoc-Met-OH functional groups with the uncoordinated metal cation of perovskite can reduce the surface trap states of perovskite films .


Physical And Chemical Properties Analysis

“Fmoc-N-Me-D-Met-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) .

Scientific Research Applications

Antibacterial Composite Materials

Research has demonstrated the utility of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-L-phenylalanine-OH, for antibacterial and anti-inflammatory purposes. These nanoassemblies can be integrated within resin-based composites, inhibiting bacterial growth without compromising the mechanical and optical properties of the materials. This approach underscores the potential of Fmoc-decorated amino acids in developing enhanced biomedical materials (Schnaider et al., 2019).

Solid-Phase Syntheses of β-Peptides

The synthesis of N-Fmoc-protected β2-homoamino acids, derived from proteinogenic side chains, highlights another application of Fmoc chemistry. This methodology facilitates the preparation of Fmoc-amino acids for solid-phase syntheses of β-peptides, offering a route to create diverse peptide structures with potential biological activity applications (Šebesta & Seebach, 2003).

Supramolecular Gels for Biomedical Applications

Fmoc-functionalized amino acids have been explored for their ability to form supramolecular gels, serving as innovative materials in the biomedical field. These gels, derived from Fmoc-protected amino acids, exhibit biocompatible and biodegradable properties, making them suitable for applications such as drug delivery systems and tissue engineering scaffolds. The integration of Fmoc-amino acids with other materials, such as colloidal and ionic silver, can enhance their antimicrobial activity, offering promising avenues for the development of novel therapeutic materials (Croitoriu et al., 2021).

Hybrid Nanomaterials

The development of hybrid nanomaterials utilizing Fmoc-protected amino acid-based hydrogels represents a cutting-edge application in material science. These hydrogels can incorporate functionalized single-walled carbon nanotubes (f-SWCNTs), creating composites with enhanced thermal stability and electrical conductivity. Such materials are of significant interest for their potential applications in electronics, sensing, and biomedical devices (Roy & Banerjee, 2012).

Safety And Hazards

The safety data sheet (SDS) for “Fmoc-N-Me-D-Met-OH” can provide detailed information about its safety and hazards . It is always important to handle chemicals with appropriate safety measures.

Future Directions

“Fmoc-N-Me-D-Met-OH” has been used in the modification of interfaces for high-efficient perovskite solar cells . The efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart . This suggests that “Fmoc-N-Me-D-Met-OH” has potential applications in the field of solar cells and could play a significant role in the future energy system .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYUJXKMEJUAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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